1-isothiocyanato-PEG3-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

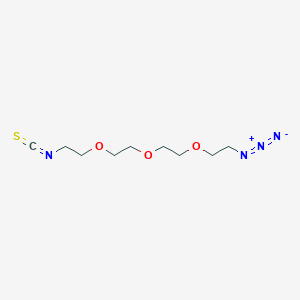

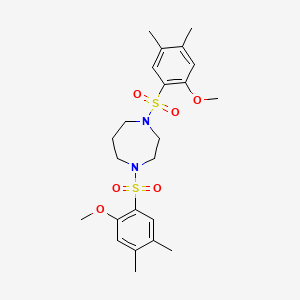

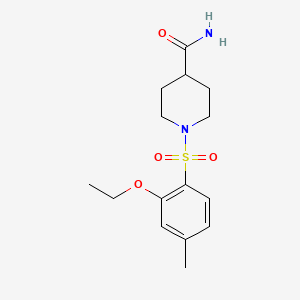

1-Isothiocyanato-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

This compound is a crosslinker containing an azide group and isothiocyanato group . The azide group enables PEGylation via Click Chemistry . Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry .Molecular Structure Analysis

The molecular formula of this compound is C9H16N4O3S . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.3 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Dual-Modality Imaging : The compound has been used in the synthesis of photoactivatable fluorophores for applications in optical imaging and positron emission tomography. A specific example is the compound DFO-RhodB-PEG3-ArN3, which can be radiolabeled for imaging and detection of human epidermal growth factor receptor 2 (HER2/neu) expression (Guillou et al., 2022).

Conjugation Chemistry and Drug Delivery : Azido-functionalized poly(ethylene glycol) derivatives, including variants similar to 1-isothiocyanato-PEG3-Azide, are increasingly used in conjugation chemistry and targeted drug delivery. Their incorporation into nanoparticle-forming polymeric systems is significant for efficient drug delivery applications (Semple et al., 2016).

Biological Imaging : The compound has applications in the construction of fluorescent organic nanoparticles (FONs) with aggregation-induced emission features. These nanoparticles have been explored for their potential in biological imaging due to their outstanding optical properties (Jiang et al., 2018).

Bioconjugation for Antibody Labeling : It has been used in the development of bioconjugate methods for labeling antibodies with radionuclides, such as 89Zr, for diagnostic tools. The incorporation of the PEG3 linker in these constructs affects their pharmacokinetics and metabolism, influencing the efficacy of the labeled antibodies in imaging and therapy (Guillou et al., 2021).

Surface Immobilization : The compound is useful in immobilizing carbohydrates and proteins onto solid surfaces. This has implications in the development of bioconjugates and surface modifications for various applications, including biosensors and medical devices (Sun et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-Isothiocyanato-PEG3-Azide is the azide group and the isothiocyanato group . The azide group enables PEGylation via Click Chemistry . Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry .

Mode of Action

This compound is a crosslinker containing an azide group and an isothiocyanato group . The azide group enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows for the selective degradation of target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This is achieved through the use of PROTACs, which contain two different ligands connected by a linker .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, which can influence its action and efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVGUDRBZOFJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)

![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)